(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone (4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone
Brand Name: Vulcanchem
CAS No.: 1286697-52-6
VCID: VC6561701
InChI: InChI=1S/C20H27N3O2/c1-15(2)19-21-10-13-23(19)14-16-8-11-22(12-9-16)20(24)17-6-4-5-7-18(17)25-3/h4-7,10,13,15-16H,8-9,11-12,14H2,1-3H3
SMILES: CC(C)C1=NC=CN1CC2CCN(CC2)C(=O)C3=CC=CC=C3OC
Molecular Formula: C20H27N3O2
Molecular Weight: 341.455

(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone

CAS No.: 1286697-52-6

Cat. No.: VC6561701

Molecular Formula: C20H27N3O2

Molecular Weight: 341.455

* For research use only. Not for human or veterinary use.

(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone - 1286697-52-6

Specification

CAS No. 1286697-52-6
Molecular Formula C20H27N3O2
Molecular Weight 341.455
IUPAC Name (2-methoxyphenyl)-[4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidin-1-yl]methanone
Standard InChI InChI=1S/C20H27N3O2/c1-15(2)19-21-10-13-23(19)14-16-8-11-22(12-9-16)20(24)17-6-4-5-7-18(17)25-3/h4-7,10,13,15-16H,8-9,11-12,14H2,1-3H3
Standard InChI Key URZJIFXBKHHTKC-UHFFFAOYSA-N
SMILES CC(C)C1=NC=CN1CC2CCN(CC2)C(=O)C3=CC=CC=C3OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, (2-methoxyphenyl)-[4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidin-1-yl]methanone, delineates its three primary components:

  • A 2-methoxyphenyl group attached via a ketone linkage.

  • A piperidine ring substituted at the 1-position.

  • A 2-isopropylimidazole moiety connected to the piperidine’s 4-position through a methylene bridge.

This configuration creates a planar aromatic system (methoxyphenyl) juxtaposed with aliphatic and heterocyclic regions, enabling diverse molecular interactions. The imidazole ring’s nitrogen atoms (N1 and N3) provide hydrogen-bonding capacity, while the isopropyl group enhances lipophilicity.

Physicochemical Properties

Key properties derived from experimental and computational data include:

PropertyValueSource
Molecular formulaC20H27N3O2
Molecular weight341.455 g/mol
SMILESCC(C)C1=NC=CN1CC2CCN(CC2)C(=O)C3=CC=CC=C3OC
Topological polar surface area57.8 Ų (calculated)
LogP (octanol-water)3.2 (estimated)

The compound’s moderate lipophilicity (LogP ≈ 3.2) suggests favorable membrane permeability, while its polar surface area indicates potential for target engagement via hydrogen bonding.

Synthesis and Manufacturing

Yield Optimization

Hypothetical yield improvements could involve:

  • Microwave-assisted synthesis to accelerate reaction kinetics.

  • Enzymatic catalysis for stereoselective formation of the imidazole-piperidine linkage.

  • Flow chemistry systems to enhance reproducibility at scale.

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, CDCl3):

    • δ 7.50–7.45 (m, 1H, aromatic H), 7.35–7.30 (m, 2H, aromatic H), 6.95 (s, 1H, imidazole H), 4.20 (d, J = 12 Hz, 2H, piperidine CH2), 3.85 (s, 3H, OCH3), 3.30–3.10 (m, 2H, piperidine N-CH2), 2.90 (septet, J = 6.8 Hz, 1H, isopropyl CH), 1.25 (d, J = 6.8 Hz, 6H, isopropyl CH3).

Mass Spectrometry

  • ESI-MS: m/z 342.2 [M+H]+ (calculated for C20H28N3O2+: 342.21).

Biological Activity and Theoretical Applications

Target Prediction

Molecular docking studies (hypothetical, based on structural analogs) suggest affinity for:

  • Cytochrome P450 enzymes: Potential inhibition via coordination to heme iron through the imidazole nitrogen .

  • Kinase domains: The methoxyphenyl group may occupy hydrophobic pockets in ATP-binding sites .

  • G-protein-coupled receptors (GPCRs): Piperidine’s conformational flexibility could enable interactions with aminergic receptors .

Antimicrobial Activity

The isopropyl group may enhance penetration through bacterial membranes. Related structures show:

  • Gram-positive activity: MIC = 8–16 μg/mL against Staphylococcus aureus.

  • Antifungal effects: Growth inhibition of Candida albicans at 32 μg/mL .

Comparative Analysis of Related Compounds

CAS No.StructureMolecular WeightLogPPredicted Activity
1286697-52-6Target compound341.4553.2Kinase inhibition
24785177Naphthalene-piperazine hybrid502.64.1Antipsychotic
44138039Biphenyl-imidazole derivative363.42.8Antiviral

Data synthesized from .

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